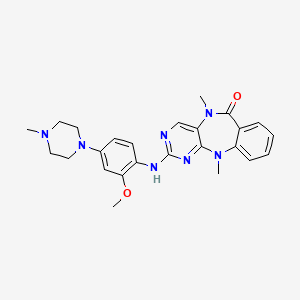

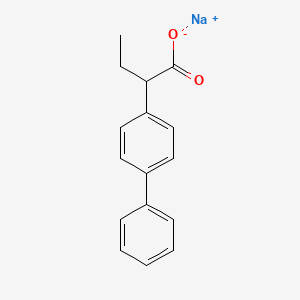

N-((1-(2-(tert-Butylamino)-2-oxoethyl)piperidin-4-yl)methyl)-3-chloro-5-fluorobenzamide

Descripción general

Descripción

Z944 is an inhibitor of T-type calcium channels (IC50s = 0.050-0.160 µM for the human recombinant voltage-gated calcium (Cav) channels Cav3.1, Cav3.2, and Cav3.3). It is selective for T-type channels over the N-type Cav2.2 channel (IC50 = 11 µM), as well as the rat L-type Cav1.2, human-ether-a-go-go (hERG/Kv11.1) potassium, and human voltage-gated sodium (Nav) channel Nav1.5 (IC50s = 32, 7.8, and 100 µM, respectively). Z944 (30 mg/kg) reduces the seizure duration and the amount of time rats spend in seizures in a model of absence epilepsy. It delays seizure progression in amygdala-kindled rats but does not inhibit seizures in fully kindled rats.

Z944 is a T-type calcium channel antagonist potentially for the treatment of pain. Z944 disrupts prepulse inhibition in both epileptic and non-epileptic rats. Z944 rescues impairments in crossmodal and visual recognition memory in Genetic Absence Epilepsy Rats from Strasbourg. Z944 restores cortical synchrony and thalamocortical connectivity in a rat model of neuropathic pain. Z944 Delays the Progression of Seizures in the Amygdala Kindling Model.

Aplicaciones Científicas De Investigación

Pain Management

Z944 is a novel, oral, state-dependent, selective T-type calcium channel blocker . It has been developed as a potential therapeutic for pain . The medication has been shown to inhibit native neuronal T-type currents at high potency . The blockade of Cav3.2 by Z944 is more pronounced during high-frequency firing and may provide some advantage to the molecule by selectively targeting a pathological state of the channel .

Neuropathic Pain Treatment

The potential target for neuropathic pain lies in the T-type calcium channels . It is known that T-type calcium channel blockade can modulate pain behavior and disrupting this mechanism can reduce pain in neuropathic, inflammatory, and visceral pain models .

Epilepsy Treatment

Z944 has been shown to delay the progression of seizures in the Amygdala Kindling Model . This suggests that Z944 could be a potential therapeutic intervention to mitigate the development and progression of epilepsy .

Mecanismo De Acción

Mode of Action

Z944 interacts with its targets by blocking the T-type calcium channels . This blockade occurs at relatively negative membrane depolarizations, where T-type channels can act as modulators of the threshold of the action potential by increasing the calcium current . This leads to further depolarization of the cell and activation of other calcium channels, and ultimately, sodium and potassium channels .

Biochemical Pathways

The T-type calcium channels participate in the regulation of connectivity or crosstalk between the sensory nervous system and the cortex by promoting thalamic neuron burst firing and network oscillations important for relay and interpretation of signals to and by the cortex . The blockade of Cav3.2 by Z944 is more pronounced during high-frequency firing and may provide some advantage to the molecule by selectively targeting a pathological state of the channel .

Pharmacokinetics

Z944 is an orally available, state-dependent, selective T-type calcium channel blocker . It has been shown to inhibit native neuronal T-type currents at high potency . A phase 1, double-blind, placebo-controlled study showed that Z944 was safe and well tolerated . The study also showed dose-proportional pharmacokinetics with good pharmaceutical properties .

Result of Action

The inhibition of T-type channels by Z944 reduces the excitability of peripheral nociceptive sensory neurons and reverses pain hypersensitivity in male rodent pain models . Moreover, application of Z944 to spinal cord slices attenuated action potential firing rates in over half of laminae I/II neurons . Intraperitoneal injection of Z944 dose-dependently reversed mechanical allodynia in the complete Freund’s adjuvant model of persistent inflammatory pain .

Action Environment

The action of Z944 is influenced by the environment in which it is administered. For example, the efficacy of Z944 in reducing pain hypersensitivity was observed in the context of a complete Freund’s adjuvant model of persistent inflammatory pain . Furthermore, the blockade of Cav3.2 by Z944 is more pronounced during high-frequency firing, suggesting that the compound’s action may be influenced by the frequency of neuronal firing .

Propiedades

IUPAC Name |

N-[[1-[2-(tert-butylamino)-2-oxoethyl]piperidin-4-yl]methyl]-3-chloro-5-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27ClFN3O2/c1-19(2,3)23-17(25)12-24-6-4-13(5-7-24)11-22-18(26)14-8-15(20)10-16(21)9-14/h8-10,13H,4-7,11-12H2,1-3H3,(H,22,26)(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOCLITFYIMJMNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CN1CCC(CC1)CNC(=O)C2=CC(=CC(=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27ClFN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60659275 | |

| Record name | N-({1-[2-(tert-Butylamino)-2-oxoethyl]piperidin-4-yl}methyl)-3-chloro-5-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1199236-64-0 | |

| Record name | Ulixacaltamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1199236640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-({1-[2-(tert-Butylamino)-2-oxoethyl]piperidin-4-yl}methyl)-3-chloro-5-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ULIXACALTAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QT2PJH89C3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

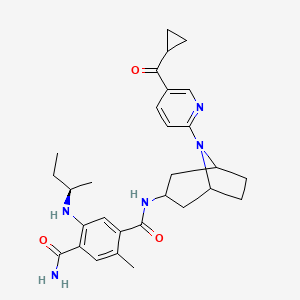

![4-acetyl-N-[5-(diethylsulfamoyl)-2-hydroxyphenyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide](/img/structure/B611840.png)

![11-Cyclopentyl-2-[2-ethoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino]-5-methylpyrimido[4,5-b][1,4]benzodiazepin-6-one](/img/structure/B611852.png)